Benzyl 3-hydroxypentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

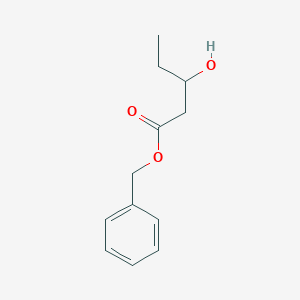

Benzyl 3-hydroxypentanoate is an organic compound with the molecular formula C12H16O3. It is an ester formed from benzyl alcohol and 3-hydroxypentanoic acid. This compound is characterized by its aromatic benzyl group attached to a pentanoate chain with a hydroxyl group at the third carbon position. It is used in various chemical and industrial applications due to its unique structural properties.

Mécanisme D'action

Mode of Action

The exact mode of action of Benzyl 3-hydroxypentanoate is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that similar compounds, such as benzyl benzoate, exert toxic effects on the nervous system of parasites, resulting in their death .

Biochemical Pathways

Related compounds like ®-3-hydroxyalkanoate polymers and copolymers are known to be produced by microorganisms and can be derived from various carbon substrates .

Result of Action

Related compounds have been shown to exhibit cytotoxic and genotoxic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypentanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-hydroxypentanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-oxopentanoic acid or 3-hydroxypentanoic acid.

Reduction: Formation of benzyl 3-hydroxypentanol.

Substitution: Formation of benzyl-substituted derivatives.

Applications De Recherche Scientifique

Benzyl 3-hydroxypentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Comparaison Avec Des Composés Similaires

Benzyl acetate: An ester formed from benzyl alcohol and acetic acid.

Benzyl benzoate: An ester formed from benzyl alcohol and benzoic acid.

Benzyl butyrate: An ester formed from benzyl alcohol and butyric acid.

Comparison: Benzyl 3-hydroxypentanoate is unique due to the presence of the hydroxyl group on the pentanoate chain, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other benzyl esters, which may lack such functional groups and therefore exhibit different chemical and physical properties.

Activité Biologique

Benzyl 3-hydroxypentanoate is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from benzyl alcohol and 3-hydroxypentanoic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

The exact mechanism of action for this compound remains largely unexplored due to limited studies. However, related compounds have demonstrated various biochemical interactions:

- Oxidation : The hydroxyl group can undergo oxidation to form ketones or carboxylic acids.

- Reduction : The ester can be reduced to yield alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions : The benzyl group can participate in nucleophilic substitution reactions.

These reactions suggest that this compound may interact with biological systems through metabolic transformations, which could lead to cytotoxic or genotoxic effects, similar to related compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on phenolic compounds show that hydroxycinnamic acids have antibacterial effects, suggesting a potential avenue for exploring the antimicrobial efficacy of this compound .

Cytotoxicity Studies

A study highlighted the cytotoxic effects of related benzyl derivatives, indicating that they could inhibit cell growth through mechanisms involving histone deacetylase (HDAC) activity. Although specific data on this compound is lacking, it is plausible that it may exhibit similar biological activities based on structural similarities .

Case Studies

- Biotransformation Studies :

-

Polymer Applications :

- Investigations into biodegradable polymers have shown that compounds like this compound could serve as intermediates in synthesizing polyhydroxyalkanoates (PHAs), which are known for their biocompatibility and biodegradability. This application highlights its relevance in drug delivery systems and tissue engineering .

Research Findings

Propriétés

IUPAC Name |

benzyl 3-hydroxypentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAUWJOVYCAKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.